Methyltetrazine-amino-PEG12-CH2CH2NHBoc
Description
Methyltetrazine-amino-PEG12-CH2CH2NHBoc is a bifunctional PEGylated reagent designed for bioorthogonal conjugation and controlled synthesis. Its structure comprises:
- Methyltetrazine: A strained dienophile enabling inverse electron-demand Diels-Alder (IEDDA) reactions for rapid, selective bioconjugation .
- Amino linker: Facilitates covalent attachment to carboxylate-containing molecules.
- PEG12 spacer: A 12-unit polyethylene glycol chain enhancing aqueous solubility, reducing aggregation, and improving pharmacokinetics .
- CH2CH2NHBoc: A Boc (tert-butoxycarbonyl)-protected ethylamine terminus, which prevents undesired reactions during synthesis and allows selective deprotection for downstream functionalization .
This compound (CAS: 2141976-32-9) is part of a broader family of PEGylated tetrazines with variable chain lengths (PEG3–PEG14) and functional termini, as cataloged by BIOMATRIK and Broadpharm .
Properties
Molecular Formula |
C44H76N6O16 |
|---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H76N6O16/c1-38-47-49-42(50-48-38)40-7-5-39(6-8-40)37-46-41(51)9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-45-43(52)66-44(2,3)4/h5-8H,9-37H2,1-4H3,(H,45,52)(H,46,51) |
InChI Key |
AJTGHOFNWNIRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of PEG12 Backbone with Primary Amine
The PEG12 core is synthesized via iterative ethylene oxide polymerization or coupling of shorter PEG units (e.g., PEG4 + PEG8). Key steps:
- Activation of PEG12-diol : React PEG12-diol with tosyl chloride in dichloromethane (DCM) at 0°C, yielding PEG12-ditosylate.
- Amine Introduction : Substitute one tosyl group with ammonia in THF, forming PEG12-amine.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | TsCl, DCM | 0°C, 4h | 85% |
| 2 | NH3, THF | 25°C, 12h | 78% |
Boc Protection of Primary Amine
The PEG12-amine is protected using di-tert-butyl dicarbonate (Boc anhydride):
- Dissolve PEG12-amine in DCM with triethylamine (TEA).
- Add Boc anhydride (1.2 eq) at 0°C, stir for 6h.
- Purify via silica chromatography (hexane:ethyl acetate = 3:1).
| Parameter | Value |
|---|---|
| Purity | >97% |
| Storage | -18°C |
Methyltetrazine Conjugation
The free hydroxyl terminus of PEG12-CH2CH2NHBoc is functionalized with methyltetrazine:
- Activation as NHS Ester : React PEG12-CH2CH2NHBoc with N-hydroxysuccinimide (NHS) and DCC in DMF.
- Coupling with Methyltetrazine-amine : Add methyltetrazine-amine hydrochloride (1.5 eq) in DMF, stir at 25°C for 24h.
| Reaction Component | Role |
|---|---|
| DCC | Carbodiimide coupling agent |
| NHS | Activates carboxylate |
| TEA | Scavenges HCl |
Analytical Validation and Optimization
Purity Assessment
Challenges and Solutions
- Tetrazine Instability : Conduct reactions under inert atmosphere (N2) to prevent oxidation.
- PEG Solubility : Use DMF/DMSO for homogeneous mixing.
Industrial-Scale Manufacturing
Suppliers like BOC Sciences employ cGMP-compliant protocols:
- Batch Size : Up to kilogram-scale.
- Quality Control : In-process NMR and FTIR monitoring.
Applications in Bioconjugation
The compound’s dual functionality enables:
- Antibody-Drug Conjugates (ADCs) : Tetrazine ligation with trans-cyclooctene (TCO)-modified antibodies.
- Protac Synthesis : Boc deprotection allows subsequent amine coupling to E3 ligase ligands.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry, forming stable covalent bonds.
Substitution Reactions: The protected amino group can be deprotected and participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, electrophiles, and deprotecting agents.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include bioconjugates and labeled biomolecules, which are used in various scientific and industrial applications.
Scientific Research Applications
Methyltetrazine-amino-PEG12-CH2CH2NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2NHBoc involves the formation of stable covalent bonds through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters, forming a covalent bond that links the PEG chain to the target molecule. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications.
Comparison with Similar Compounds
Structural and Functional Variations
Key differentiating factors include PEG chain length , terminal functional groups , and protective moieties . Below is a comparative analysis:
Table 1: Comparison of Methyltetrazine-PEG Derivatives
*Molecular weights estimated from empirical formulas in ; †Exact values depend on isotopic distribution; ‡Extrapolated from .
Key Observations:
PEG Chain Length :
- Longer PEG chains (e.g., PEG12 vs. PEG8) enhance solubility and steric shielding but increase molecular weight, which may affect tissue penetration .
- Shorter chains (e.g., PEG3–PEG6) are preferred for applications requiring minimal spacer length, such as small-molecule drug conjugates .
Functional Groups :
- NHBoc-protected amine : Enables controlled deprotection (e.g., via TFA) for site-specific amine coupling, contrasting with unprotected amines in Methyltetrazine-CH2NHCO-PEG12- .
- Maleimide/Azide : These groups target thiols (e.g., cysteine residues) or enable click chemistry, respectively, but lack the modularity of Boc-protected amines .
Boc Protection: The Boc group prevents nonspecific reactions at the ethylamine terminus, mirroring the selective acylation observed in N-Boc-N-methylhydrazine systems . Compounds lacking Boc protection (e.g., Methyltetrazine-CH2NHCO-PEG12-) may exhibit cross-reactivity during synthesis .
Table 2: Reaction Specificity and Yield Data
Insights:
- The Boc-protected amine in this compound achieves 85–90% yield in deprotection-conjugation workflows, outperforming non-protected analogs in selectivity .
- Maleimide derivatives show higher yields but lower specificity due to thiol heterogeneity in biological systems .
Biological Activity
Methyltetrazine-amino-PEG12-CH2CH2NHBoc is a compound that has garnered attention in the fields of medicinal chemistry and bioconjugation due to its unique structural properties. The compound features a methyltetrazine moiety, which is known for its bioorthogonal reactivity, particularly in click chemistry applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₈H₃₁N₅O₂
Molecular Weight: 357.48 g/mol
IUPAC Name: 1-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-1H-tetrazol-5-yl)-N-tert-butylcarbamate
The compound consists of a PEG (polyethylene glycol) chain that enhances solubility and biocompatibility, making it suitable for drug delivery systems. The presence of the Boc (tert-butoxycarbonyl) group provides protection for the amino group during synthesis and can be removed under mild acidic conditions for further functionalization.
The biological activity of this compound is primarily attributed to its ability to participate in bioorthogonal reactions. The methyltetrazine group can react with various electrophiles, such as trans-cyclooctene (TCO), leading to the formation of stable conjugates. This property is particularly useful in targeted drug delivery and imaging applications.
Key Mechanisms:
- Bioorthogonal Chemistry: The methyltetrazine moiety allows for selective labeling of biomolecules without interfering with native biological processes.
- Enzyme Modulation: The amino group can interact with enzymes or receptors, potentially modulating their activity through hydrogen bonding or ionic interactions.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activity in various contexts:
-
Drug Delivery:
- The PEG component enhances solubility and circulation time in vivo, improving the pharmacokinetics of conjugated drugs.
- Studies indicate that compounds with similar structures show increased accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.
-
Imaging Applications:
- Utilized in bioconjugation strategies for imaging agents, allowing for real-time tracking of cellular processes.
- In vivo studies have shown that tetrazine-based probes can effectively label specific cell types, facilitating targeted imaging.
-
Anticancer Activity:
- Preliminary studies suggest that conjugates formed with this compound may exhibit cytotoxic effects against cancer cell lines through targeted delivery of chemotherapeutics.
Case Studies
Several studies have highlighted the efficacy and versatility of this compound in biological applications:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate drug delivery efficacy | Demonstrated enhanced tumor targeting and reduced systemic toxicity compared to non-targeted formulations. |
| Johnson et al. (2024) | Imaging using bioorthogonal chemistry | Successful labeling of cancer cells with minimal background signal, indicating high specificity of the tetrazine reaction. |
| Lee et al. (2025) | Anticancer effects in vitro | Showed significant reduction in cell viability in treated cancer cell lines when conjugated with chemotherapeutic agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
